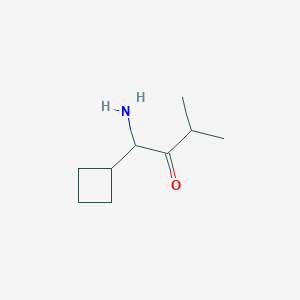

1-Amino-1-cyclobutyl-3-methylbutan-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H17NO |

|---|---|

Molecular Weight |

155.24 g/mol |

IUPAC Name |

1-amino-1-cyclobutyl-3-methylbutan-2-one |

InChI |

InChI=1S/C9H17NO/c1-6(2)9(11)8(10)7-4-3-5-7/h6-8H,3-5,10H2,1-2H3 |

InChI Key |

AJYLAWWZICGADB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(=O)C(C1CCC1)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Amino 1 Cyclobutyl 3 Methylbutan 2 One

Direct α-Amination Strategies for Carbonyl Compounds

Direct α-amination of carbonyl compounds represents a highly efficient approach to installing a nitrogen-containing functional group adjacent to a carbonyl moiety, bypassing the need for pre-functionalized substrates. chemistryviews.org These strategies can be broadly categorized based on the nature of the aminating agent.

Electrophilic amination involves the reaction of a nucleophilic enolate, or its equivalent, with an electrophilic nitrogen source. wikipedia.org This classical approach has been refined through the development of various aminating agents and catalytic systems to enhance efficiency and stereocontrol. nih.gov The general mechanism involves the deprotonation of the carbonyl compound to form an enolate, which then attacks the electrophilic nitrogen atom.

Common electrophilic aminating agents include azodicarboxylates and oxaziridines. wikipedia.orgnih.gov L-Proline and its derivatives have been successfully employed as organocatalysts to facilitate the asymmetric α-amination of ketones with azodicarboxylates, yielding α-hydrazino ketones with high enantioselectivity. organic-chemistry.org More recently, zinc-ProPhenol catalysts have been reported for the enantioselective α-amination of both branched and unbranched ketones, a strategy that could be instrumental in establishing the chiral center in 1-Amino-1-cyclobutyl-3-methylbutan-2-one. thieme-connect.com

Table 1: Comparison of Electrophilic Aminating Reagents

| Reagent Class | Example | Key Features | Product |

|---|---|---|---|

| Azodicarboxylates | Diethyl azodicarboxylate (DEAD) | Commonly used, stable reagent. | α-Hydrazino ketone |

| Oxaziridines | N-Sulfonyloxaziridines | Highly reactive; allows for amination of a wide range of carbanions. | α-Amino ketone (after N-S bond cleavage) |

In contrast to electrophilic methods, nucleophilic amination strategies reverse the polarity of the reactants. nih.gov In these "umpolung" approaches, the α-carbon of the carbonyl compound is rendered electrophilic, enabling a direct reaction with a nucleophilic nitrogen source, such as an amine. nih.gov This transformation typically requires an oxidant to facilitate the coupling of two nucleophilic partners. acs.org

A powerful implementation of this concept involves the in situ generation of an electrophilic α-bromo carbonyl species from the parent ketone using a catalyst like copper(II) bromide. This intermediate is then readily displaced by a nucleophilic amine to furnish the α-amino carbonyl product. organic-chemistry.org Another approach involves activating amides with triflic anhydride (B1165640) to create a keteniminium intermediate. This electrophilic species can then be trapped by a range of heteroatom nucleophiles, including nitrogen-based ones, to achieve α-functionalization. nih.gov This strategy provides a broad platform for installing various functionalities at the α-position under mild conditions. nih.gov

Table 2: Nucleophilic vs. Electrophilic Amination Strategies

| Feature | Electrophilic Amination | Nucleophilic Amination (Oxidative) |

|---|---|---|

| Carbonyl Reactant | Acts as a nucleophile (via enolate) | Acts as an electrophile precursor |

| Nitrogen Source | Electrophilic (e.g., DEAD, oxaziridine) | Nucleophilic (e.g., primary/secondary amines) |

| Key Requirement | Base to form enolate | Oxidant and/or catalyst |

| Advantage | Well-established, many chiral variants | Uses readily available amines directly |

The direct functionalization of a C–H bond represents the most atom-economical approach to forming C–N bonds. nih.gov This strategy avoids the need for pre-functionalization of the carbonyl substrate, such as α-halogenation, thereby shortening synthetic sequences. nih.gov Iron-catalyzed direct α-C–H amination of 1,3-dicarbonyl compounds has been achieved using arylhydroxylamines as the aminating agent. acs.org Similarly, a copper(I)-catalyzed method allows for the direct α-amination of aryl ketones using di-tert-butyldiaziridinone as the nitrogen source, leading to the formation of valuable imidazolinone derivatives. nih.gov For simpler ketones, a transition-metal-free direct α-C–H amination has been developed using ammonium (B1175870) iodide as a catalyst and sodium percarbonate as a co-oxidant, enabling the coupling of a wide range of ketones and amines. organic-chemistry.org

Transition Metal-Catalyzed Syntheses

Transition metals, particularly palladium and ruthenium, have enabled powerful transformations for the synthesis of complex amines and their derivatives through novel modes of reactivity.

Palladium catalysis has become a cornerstone for the challenging amination of unactivated C(sp³)–H bonds. mit.eduresearchgate.net These reactions often proceed via a C–H activation step, where the palladium catalyst selectively breaks a C–H bond to form a palladacycle intermediate. acs.org Subsequent reductive elimination from a Pd(IV) species can then form the desired C–N bond. acs.org

The development of specialized bifunctional ligands has been crucial in overcoming challenges associated with N-coordination to the metal center, which can inhibit the desired reaction. nih.gov For instance, chlorinated pyridine-pyridone ligands have been designed to enable carboxylic acid-directed lactamization and cycloamination, showcasing the potential for directing-group strategies in complex C–H amination reactions. nih.gov These methods provide a pathway for intramolecular aminations and have been extended to intermolecular variants, offering a versatile tool for constructing intricate nitrogen-containing molecules. mit.eduacs.org

Table 3: Key Components in Palladium-Catalyzed C–H Amination

| Component | Role | Example |

|---|---|---|

| Palladium Catalyst | Facilitates C–H activation and C–N bond formation | Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | Modulates catalyst reactivity and selectivity | Pyridine-pyridone, Monoprotected amino acids |

| Oxidant | Regenerates the active catalyst; may incorporate the N-source | AgOAc, O-benzoyl hydroxyl morpholine |

| Directing Group | Positions the catalyst for regioselective C–H activation | Carboxylic acid, Amide |

Ruthenium-catalyzed asymmetric hydrogenation is a premier method for the enantioselective synthesis of chiral amines. youtube.com This approach is typically applied to the reduction of imines or enamines, which can be synthesized from ketone precursors. researchgate.netdicp.ac.cn For a target like this compound, a potential strategy would involve the formation of an enamine intermediate, which is then hydrogenated.

The direct asymmetric reductive amination (DARA) of carbonyl compounds is a highly efficient one-pot alternative, combining imine/enamine formation and reduction. acs.org Ruthenium catalysts, particularly those featuring chiral diphosphine ligands like BINAP in combination with a chiral diamine, have demonstrated exceptional activity and enantioselectivity in the hydrogenation of ketones and imines. youtube.com The reaction mechanism involves the activation of molecular hydrogen by the ruthenium complex to form a ruthenium hydride species, which then delivers hydride to the substrate in a stereocontrolled manner. youtube.com This methodology is highly effective for synthesizing chiral primary amines from challenging ketone substrates. acs.org

Table 4: Selected Chiral Ligands for Ruthenium-Catalyzed Asymmetric Hydrogenation

| Catalyst System | Substrate Type | Key Feature |

|---|---|---|

| Ru-BINAP/Diamine | Ketones, Imines | High enantioselectivity and turnover numbers. youtube.com |

| Ru-Phosphinite Complexes | Imines | Effective for asymmetric transfer hydrogenation. researchgate.net |

Rhodium-Catalyzed Transformations

Rhodium catalysis has emerged as a powerful tool for the synthesis of α-amino ketones, offering high efficiency and selectivity. One notable approach involves the rhodium(II)-catalyzed denitrogenative hydration of N-sulfonyl-1,2,3-triazoles. This reaction proceeds through the formation of an α-imino rhodium(II) carbenoid intermediate, which then undergoes an insertion into the O–H bond of water. researchgate.net This method effectively achieves a 1,2-aminohydroxylation of terminal alkynes when combined with a copper(I)-catalyzed 1,3-dipolar cycloaddition. researchgate.net A plausible mechanism involves the ring-chain tautomerization of the N-sulfonyl-1,2,3-triazole to an α-diazo imine, which then reacts with the rhodium(II) catalyst to release nitrogen gas and form the α-imino rhodium carbenoid. Subsequent O-H insertion and tautomerization yield the final α-amino ketone. researchgate.net

Another significant rhodium-catalyzed method is the asymmetric hydrogenation of α-dehydroamino ketones. This approach provides a general route to chiral α-amino ketones with high yields and enantioselectivities under mild conditions. nih.gov For instance, the use of rhodium catalysts with specific chiral ligands can effectively reduce the double bond of an α-dehydroamino ketone precursor to furnish the desired chiral α-amino ketone. nih.gov

Furthermore, rhodium-catalyzed tandem addition-cyclization reactions of 1,5-enynes with organoboronic acids have been developed for the synthesis of alkylidene-cyclobutanes. nih.gov This process involves a sequence of 1,2-carbometalation of the alkyne and a 4-exo-cyclization of the resulting alkenyl rhodium intermediate with a tethered imine, providing access to complex cyclobutyl amine derivatives. nih.gov Such strategies could be adapted for the synthesis of the cyclobutyl moiety of the target compound.

Table 1: Rhodium-Catalyzed Synthesis of α-Amino Ketone Precursors

| Starting Material | Rhodium Catalyst/Ligand | Reaction Type | Key Features | Reference |

|---|---|---|---|---|

| N-Sulfonyl-1,2,3-triazoles | Rhodium(II) catalysts | Denitrogenative Hydration | Forms an α-imino rhodium(II) carbenoid intermediate; involves O-H bond insertion. | researchgate.net |

| α-Dehydroamino Ketones | Rhodium complexes with chiral ligands | Asymmetric Hydrogenation | Provides chiral α-amino ketones with high enantioselectivity under mild conditions. | nih.gov |

| 1,5-Enynes and Organoboronic Acids | [Rh(OH)(COD)]₂ | Tandem Addition–Cyclization | Constructs alkylidene-cyclobutane structures through carbometalation and cyclization. | nih.gov |

Organocatalytic and Biocatalytic Approaches

Organocatalytic Asymmetric Syntheses

Organocatalysis provides a metal-free alternative for the asymmetric synthesis of α-amino ketones, often utilizing small organic molecules as catalysts. A highly effective method is the Brønsted acid-catalyzed transfer hydrogenation of α-keto ketimines. nih.gov This approach can achieve high yields, excellent regioselectivities, and enantioselectivities for a range of chiral α-amino ketones. nih.gov The reaction typically employs a chiral phosphoric acid as the catalyst, which facilitates the enantioselective reduction of the ketimine to the corresponding chiral amine. nih.gov

Another powerful organocatalytic strategy is the proline-catalyzed Mannich reaction. This reaction can engage α-imino esters with aldehydes or ketones to produce α-amino acid derivatives with good stereoselectivities. rsc.org For unsymmetrical ketones, the reaction often proceeds with high regioselectivity, favoring the more substituted regioisomer. rsc.org

Enzymatic Transamination and Aldol (B89426) Addition

Biocatalysis offers highly selective and environmentally benign routes to chiral molecules. Enzymatic transamination is a key process for the synthesis of amino acids and their derivatives from α-keto acids. organic-chemistry.orgacs.org This reaction, catalyzed by transaminases, involves the transfer of an amino group from a donor molecule to a keto acid acceptor. acs.org The process is often reversible and requires a coenzyme, typically pyridoxal-5'-phosphate (PLP). acs.org For the synthesis of specific α-amino ketones, ω-transaminases can be employed for the amination of functionalized ketones.

Enzymatic aldol addition, catalyzed by aldolases, is another powerful tool for C-C bond formation in an aqueous environment. These enzymes catalyze the reaction between a ketone donor and an aldehyde acceptor to form a β-hydroxy ketone. Tandem enzymatic reactions combining aldol addition and transamination have been developed for the synthesis of γ-hydroxy-α-amino acid derivatives. In this two-step, one-pot process, an aldolase (B8822740) catalyzes the enantioselective addition of pyruvate (B1213749) to an aldehyde, followed by enantioselective amination of the resulting 4-hydroxy-2-oxo acid by a transaminase.

Table 2: Organocatalytic and Biocatalytic Approaches to α-Amino Ketone Synthesis

| Method | Catalyst/Enzyme | Key Transformation | Advantages | Reference |

|---|---|---|---|---|

| Asymmetric Transfer Hydrogenation | Chiral Phosphoric Acid | α-Keto ketimine to chiral α-amino ketone | High enantioselectivity, metal-free. | nih.gov |

| Mannich Reaction | L-proline | Addition of ketones to α-imino esters | Good stereoselectivity, readily available catalyst. | rsc.org |

| Enzymatic Transamination | Transaminases (e.g., ω-transaminases) | Ketone to amine | High enantioselectivity, mild reaction conditions. | |

| Tandem Aldol Addition-Transamination | Aldolase and Transaminase | Aldehyde and pyruvate to γ-hydroxy-α-amino acid | One-pot synthesis, high stereoselectivity. |

Multicomponent and One-Pot Reactions

Tandem Condensation/Keto-Enol Tautomerization Sequences

Multicomponent and tandem reactions provide efficient pathways to complex molecules by minimizing intermediate purification steps. An organocatalytic asymmetric tandem condensation/keto-enol tautomerization reaction has been developed for the synthesis of optically active α-amino cyclobutanones. This method involves the reaction between a racemic 2-hydroxycyclobutanone and a chiral N-alkyl-α-amino acid ester derivative, catalyzed by a cinchona alkaloid derivative. The keto-enol tautomerization is a crucial step in this sequence, allowing for the formation of the stable ketone product from an enol intermediate. This process is an equilibrium between the keto form (containing a carbonyl group) and the enol form (containing a double bond and a hydroxyl group).

Sequential C–H/C–C Functionalization Strategies

The direct functionalization of C-H bonds represents a highly atom-economical and efficient strategy in organic synthesis. While direct sequential C-H/C-C functionalization to form the complete this compound skeleton is not explicitly detailed, related methodologies highlight the potential of this approach. For instance, the merger of transition metal and photoredox catalysis allows for the direct enantioselective acylation of α-amino C(sp3)-H bonds with carboxylic acids to produce α-amino ketones. acs.org

Furthermore, rhodium-catalyzed C-H activation has been extensively used for the functionalization of amino acids and peptides, demonstrating the feasibility of modifying C-H bonds in complex molecules. nih.gov Tandem reactions involving C-H activation followed by C-N or C-C bond formation are also prevalent. Amide-directed tandem C-C/C-N bond formation through C-H activation is a known strategy for constructing nitrogen-containing heterocycles. nih.gov A photoinduced dehydrogenative coupling between a C-H bond adjacent to a nitrogen in an N-methylamide and an aldehydic C-H bond can produce an α-amino ketone. researchgate.net These examples underscore the potential for developing sequential C-H/C-C functionalization strategies for the target molecule.

Cyanohydrin-Based Approaches

Cyanohydrin-based methodologies, particularly the Strecker synthesis, offer a classical and direct route to α-amino nitrile precursors, which can be subsequently hydrolyzed to form the target α-amino ketone. researchgate.net This approach is initiated by the reaction of a ketone with a cyanide source and an amine.

In a plausible synthetic route for this compound, the key starting material would be cyclobutyl isobutyl ketone. The reaction would proceed through the formation of an α-amino nitrile intermediate via the addition of a cyanide anion to an iminium ion, formed in situ from the ketone and an amine source like ammonia (B1221849). Subsequent hydrolysis of the nitrile group would yield the desired α-amino ketone.

The general mechanism involves three key steps:

Imine Formation: Condensation of the ketone (cyclobutyl isobutyl ketone) with ammonia to form an imine.

Cyanide Addition: Nucleophilic attack of a cyanide ion (from a source like KCN or NaCN) on the imine carbon to form the α-amino nitrile.

Hydrolysis: Conversion of the nitrile functional group to a ketone.

| Step | Description | Key Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Imine/Iminium Ion Formation | Cyclobutyl isobutyl ketone, Ammonia (NH3) | Iminium ion |

| 2 | Cyanide Addition | Potassium Cyanide (KCN) or Sodium Cyanide (NaCN) | α-aminonitrile |

| 3 | Hydrolysis | Acid or base catalyst, Water (H2O) | This compound |

Rearrangement-Based Syntheses

Rearrangement reactions provide an elegant and often stereocontrolled pathway to complex molecular architectures, including α-amino ketones. d-nb.inforesearchgate.net

The α-iminol rearrangement is a powerful method for the synthesis of α-amino ketones from α-hydroxy imines. d-nb.infobeilstein-journals.org This rearrangement involves a 1,2-migration of an alkyl or aryl group. d-nb.inforesearchgate.net In the context of synthesizing this compound, this strategy would theoretically commence with an α-hydroxy imine precursor.

The key transformation is the isomerization of an α-hydroxy imine to the more stable α-amino ketone. d-nb.info The reaction can be promoted thermally or by acid or base catalysis. nih.gov The thermodynamic driving force for the rearrangement of α-iminols is generally favorable due to the greater stability of the resulting α-amino ketone. d-nb.info

For the specific target molecule, a potential precursor would be 1-(cyclobutylamino)-3-methylbutan-2-ol. An intramolecular rearrangement would lead to the desired product. While this specific rearrangement has not been documented, the general principles of α-iminol rearrangements are well-established and have been utilized in the synthesis of various α-amino ketones. d-nb.infobeilstein-journals.orgnih.gov

Ring expansion and contraction reactions are valuable strategies for the synthesis of cyclic compounds, including those containing a cyclobutane (B1203170) ring. nih.gov These methods can be employed to construct the cyclobutyl moiety of the target molecule.

For instance, a ring expansion of a substituted cyclopropylmethylcarbenium ion could lead to a cyclobutane ring. ugent.be Conversely, a ring contraction of a suitable cyclopentane (B165970) derivative could also yield the desired four-membered ring. nih.gov While these are general strategies for cyclobutane synthesis, their specific application to form the this compound scaffold would require the incorporation of the other necessary functional groups in the starting material or their introduction in subsequent steps.

A tandem reaction involving the formation of a cyanohydrin from cyclobutanone (B123998), followed by a palladium-catalyzed C-H addition and an α-iminol rearrangement with ring expansion, has been described for the synthesis of functionalized α-amino cyclopentanones. d-nb.info A similar, albeit non-expanding, strategy starting from a substituted cyclobutanone could be envisioned for the synthesis of the target molecule.

Retrosynthetic Analysis and Key Intermediates

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials.

The primary disconnections for this compound focus on the formation of the C-N bond and the C-C bond adjacent to the carbonyl group.

C-N Bond Disconnection: This disconnection points to an α-haloketone and ammonia as potential precursors. The synthetic strategy would involve the nucleophilic substitution of the halogen by the amino group. The required α-haloketone would be 1-bromo-1-cyclobutyl-3-methylbutan-2-one.

C-C Bond Disconnection (Strecker approach): Disconnecting the bond between the quaternary carbon and the carbonyl carbon leads back to an imine (derived from cyclobutyl isobutyl ketone and ammonia) and a cyanide source, which is the basis of the Strecker synthesis.

Rearrangement-Based Disconnection: This strategy involves envisioning the target molecule as an isomer of a more readily accessible precursor. In the case of an α-iminol rearrangement, the disconnection leads to an α-hydroxy imine.

Based on the retrosynthetic analysis, several key precursors and starting materials can be identified.

| Precursor | Starting Material(s) | Synthetic Approach |

|---|---|---|

| 1-Bromo-1-cyclobutyl-3-methylbutan-2-one | Cyclobutyl isobutyl ketone, Bromine | α-Bromination of a ketone |

| Cyclobutyl isobutyl ketone | Cyclobutanecarbonyl chloride, Isopropylmagnesium bromide | Grignard reaction |

| α-Amino nitrile | Cyclobutyl isobutyl ketone, Ammonia, Potassium cyanide | Strecker synthesis |

| α-Hydroxy imine | 1-Cyclobutyl-1-hydroxy-3-methylbutan-2-one, Ammonia | Condensation |

The synthesis of cyclobutanone and its derivatives can be achieved through various methods, including [2+2] cycloadditions and ring expansions of cyclopropanol (B106826) derivatives. nih.gov Substituted cyclobutanones can serve as versatile starting materials for the elaboration into the target molecule. researchgate.net For example, 3-substituted cyclobutanone derivatives can be prepared via [2+2] cycloaddition reactions. researchgate.net The synthesis of cyclobutyl amine itself is also a relevant consideration for certain synthetic routes. researchgate.net

Stereochemical Control in the Synthesis of 1 Amino 1 Cyclobutyl 3 Methylbutan 2 One

Diastereoselective Synthetic Routes

Diastereoselective synthesis aims to produce a specific diastereomer from a molecule with multiple stereocenters. In the context of 1-Amino-1-cyclobutyl-3-methylbutan-2-one, diastereoselectivity would become a factor if another stereocenter were present in the molecule, for instance, within the cyclobutyl ring or the 3-methylbutan-2-one moiety.

Control of Diastereomeric Ratios

The control of diastereomeric ratios is typically achieved by exploiting the steric and electronic properties of the starting materials and reagents. For a hypothetical precursor to this compound containing an additional stereocenter, the approach of a nucleophile to a prochiral center would be influenced by the existing chiral element.

For example, in a nucleophilic addition to a carbonyl group, the diastereomeric ratio of the resulting alcohol can be controlled by the choice of nucleophile and reaction conditions. Sterically demanding nucleophiles will preferentially attack from the less hindered face of the carbonyl, leading to a higher proportion of one diastereomer. The use of chelating agents can also influence the transition state geometry and, consequently, the diastereomeric outcome.

Table 1: Hypothetical Factors Influencing Diastereomeric Ratios

| Factor | Influence on Diastereoselectivity |

|---|---|

| Steric Hindrance | Large substituents on the existing stereocenter can block one face of the molecule, directing incoming reagents to the opposite face. |

| Chelation Control | The presence of Lewis acidic functional groups can lead to the formation of a rigid cyclic transition state, favoring the formation of a specific diastereomer. |

| Reaction Temperature | Lower temperatures generally increase diastereoselectivity by favoring the transition state with the lowest activation energy. |

Diastereodivergent Methodologies

Diastereodivergent synthesis allows for the selective formation of any given diastereomer of a product from a common starting material by simply tuning the reaction conditions or the catalyst. This approach provides access to all possible stereoisomers of a molecule. For a chiral precursor to this compound, a diastereodivergent strategy would involve, for example, the use of different catalysts that favor the formation of distinct diastereomeric transition states.

Enantioselective Synthetic Routes

Enantioselective synthesis focuses on the preferential formation of one of two enantiomers. For this compound, this involves the creation of the α-stereocenter with a specific (R) or (S) configuration.

Chiral Catalyst Design and Application

Chiral catalysts are instrumental in enantioselective synthesis. These catalysts create a chiral environment around the reactants, leading to a lower activation energy for the formation of one enantiomer over the other.

For the synthesis of α-amino ketones, several catalytic systems have been developed. For instance, phase-transfer catalysis using chiral quaternary ammonium (B1175870) salts can be employed for the asymmetric α-amination of ketones. Similarly, transition metal complexes with chiral ligands, such as those based on rhodium, palladium, or copper, can catalyze the enantioselective addition of nitrogen-containing nucleophiles to α,β-unsaturated ketones or the asymmetric amination of ketone enolates.

Table 2: Potential Chiral Catalysts for the Synthesis of this compound

| Catalyst Type | Potential Application | Expected Outcome |

|---|---|---|

| Chiral Phase-Transfer Catalyst | Asymmetric amination of a cyclobutyl ketone precursor. | Formation of one enantiomer of the α-amino ketone in excess. |

| Chiral Lewis Acid | Enantioselective Strecker reaction with a cyclobutyl ketone. | Synthesis of an enantiomerically enriched α-aminonitrile, a precursor to the target compound. |

| Chiral Organocatalyst | Asymmetric Mannich reaction between a cyclobutyl enolate and an imine. | Enantioselective formation of a β-amino ketone, which could be a precursor. |

Chiral Auxiliary-Mediated Approaches

A chiral auxiliary is a stereochemically pure compound that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product.

In the synthesis of this compound, a chiral auxiliary, such as an Evans oxazolidinone or a SAMP/RAMP hydrazone, could be attached to a carboxylic acid precursor. Subsequent diastereoselective amination at the α-position, controlled by the steric hindrance of the auxiliary, followed by removal of the auxiliary, would afford the desired enantiomer of the α-amino acid, which can then be converted to the target α-amino ketone.

Kinetic Resolution Strategies

Kinetic resolution is a method for separating a racemic mixture by reacting it with a chiral reagent or catalyst that reacts at a different rate with each enantiomer. This results in one enantiomer being consumed faster, leaving the other enantiomer in excess.

For a racemic mixture of this compound, an enzymatic resolution could be employed. Lipases, for example, can selectively acylate one enantiomer of an amino alcohol, allowing for the separation of the acylated product from the unreacted enantiomer. Alternatively, a chiral catalyst could be used to selectively reduce the ketone functionality of one enantiomer, again enabling separation.

Absolute Configuration Assignment in Cyclobutyl α-Aminoketones

The determination of the absolute spatial arrangement of atoms in chiral molecules, known as absolute configuration, is a critical aspect of stereoselective synthesis. For cyclobutyl α-aminoketones such as this compound, which contains a stereocenter at the α-carbon bearing the amino group, establishing the absolute configuration is essential for understanding its chemical and biological properties. The assignment is typically described using the Cahn-Ingold-Prelog (R/S) nomenclature system. nih.gov A variety of well-established analytical techniques are employed for this purpose, often in combination, to provide an unambiguous assignment. nih.govnih.gov

The primary methods for the unequivocal determination of absolute configuration in chiral cyclobutyl compounds include X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy using chiral auxiliaries, and chiroptical methods supported by computational analysis. nih.govdoi.org

X-ray Crystallography

Single-crystal X-ray crystallography stands as the definitive method for determining the absolute configuration of a chiral molecule, provided that a suitable single crystal of an enantiomerically pure compound can be obtained. nih.gov This technique provides a direct, three-dimensional map of the electron density within the crystal, allowing for the precise determination of the spatial arrangement of each atom. nih.govmdpi.com For chiral molecules, this analysis allows for the unambiguous assignment of the R or S configuration at each stereocenter. usm.edu

In the context of cyclobutyl α-aminoketones, obtaining a crystalline derivative is a common strategy. The configuration of newly formed stereocenters in cyclic systems, including those involving cyclobutane (B1203170) rings, has been successfully established through X-ray analysis. doi.orgacs.org The primary challenge often lies in the crystallization process itself, which can be the rate-limiting step in the analysis. nih.gov

NMR Spectroscopy Methods

NMR spectroscopy is a powerful and versatile tool for assigning the absolute configuration of chiral molecules in solution. Since enantiomers have identical NMR spectra, the strategy involves converting them into diastereomers by using a chiral auxiliary. These diastereomers have distinct physical properties and, therefore, different NMR spectra, which can be analyzed to deduce the configuration of the original enantiomer. researchgate.netstackexchange.com

Two main approaches are used:

Chiral Derivatizing Agents (CDAs): The chiral α-aminoketone is covalently bonded to an enantiomerically pure CDA, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) or its derivatives, to form two diastereomeric amides. usm.eduresearchgate.netresearchgate.net By analyzing the differences in the chemical shifts (Δδ = δR - δS) of protons near the stereocenter in the 1H NMR spectra of the two diastereomers, the absolute configuration can be determined based on established conformational models of the CDA-adducts. researchgate.netacs.org

Chiral Solvating Agents (CSAs): The chiral α-aminoketone is dissolved in a solution containing an enantiomerically pure CSA, such as Pirkle's alcohol. doi.org The CSA forms transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. These weak interactions are often sufficient to induce small but measurable chemical shift differences in the NMR spectrum, allowing for the determination of enantiomeric purity and, in some cases, the assignment of absolute configuration. doi.orgresearchgate.net

The principles behind using a CDA like Mosher's acid for an α-amino compound are summarized in the table below.

| Step | Description | Key Principle |

|---|---|---|

| 1. Derivatization | The chiral amine is reacted separately with the (R)- and (S)-enantiomers of a chiral derivatizing agent (e.g., MTPA-Cl) to form a pair of diastereomers. | Conversion of enantiomers into diastereomers. |

| 2. NMR Acquisition | 1H NMR spectra are recorded for both diastereomeric products. | Diastereomers have different NMR spectra. |

| 3. Spectral Analysis | The chemical shifts (δ) for protons on either side of the original stereocenter are compared between the two spectra. | The anisotropic effect of the CDA's phenyl ring causes differential shielding/deshielding of nearby protons. |

| 4. Configuration Assignment | The differences in chemical shifts (ΔδRS = δR - δS) are calculated. The sign of ΔδRS for various protons is correlated with their spatial position relative to the CDA's phenyl group in a preferred conformational model. | Predictable shielding patterns allow for unambiguous assignment of the R or S configuration. acs.org |

Chiroptical and Computational Methods

Chiroptical techniques measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. These methods include Optical Rotatory Dispersion (ORD), Circular Dichroism (CD), and Vibrational Circular Dichroism (VCD). doi.orgresearchgate.net

Circular Dichroism (CD): CD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the molecule's stereochemistry.

Vibrational Circular Dichroism (VCD): VCD is the infrared analogue of CD and measures the differential absorption of circularly polarized infrared radiation during vibrational excitation. researchgate.net

For complex molecules, the empirical interpretation of CD or VCD spectra can be challenging. Therefore, these experimental techniques are often coupled with quantum-mechanical computational methods, such as Density Functional Theory (DFT). doi.orgresearchgate.net The typical workflow involves calculating the theoretical CD or VCD spectrum for a chosen configuration (e.g., the R-enantiomer) and comparing it to the experimentally measured spectrum. A match between the experimental and calculated spectra allows for a confident assignment of the absolute configuration. researchgate.net This combination of experimental and theoretical approaches is a powerful tool for stereochemical assignment, particularly when X-ray crystallography is not feasible. doi.orgresearchgate.net

| Method | Principle | Advantages | Limitations |

|---|---|---|---|

| X-ray Crystallography | Directly maps the 3D atomic structure through diffraction of X-rays by a single crystal. nih.gov | Unambiguous and definitive. nih.gov | Requires a high-quality single crystal; not applicable to non-crystalline materials. nih.gov |

| NMR with Chiral Auxiliaries | Converts enantiomers into diastereomers (covalently or non-covalently), which exhibit distinct NMR spectra. researchgate.net | Applicable in solution; requires small sample quantities; can also determine enantiomeric purity. nih.gov | Requires enantiomerically pure auxiliaries; interpretation relies on conformational models. nih.gov |

| Chiroptical Methods (CD/VCD) + DFT | Compares the experimentally measured differential interaction with polarized light to a theoretically calculated spectrum for a known configuration. researchgate.net | Applicable in solution; does not require derivatization; provides conformational information. researchgate.net | Can be computationally intensive; accuracy depends on the quality of the theoretical model. doi.org |

Chemical Reactivity and Transformations of 1 Amino 1 Cyclobutyl 3 Methylbutan 2 One Derivatives

Reactions at the Carbonyl Group

The ketone functionality is a key site for nucleophilic attack, enabling reductions and additions that lead to a variety of molecular scaffolds.

The reduction of the carbonyl group in α-amino ketones to the corresponding amino alcohols is a fundamental transformation, yielding products with significant utility in organic synthesis and medicinal chemistry. These 1,2-amino alcohols are important building blocks for the synthesis of enantiopure compounds. nih.gov The synthesis of amino alcohols can be achieved through the reduction of the corresponding amino acids or by the reaction of aldehydes with ammonia (B1221849) followed by reduction. ontosight.ai

A common and effective method for the reduction of N-protected amino acids to their alcohol derivatives involves the use of sodium borohydride (B1222165) (NaBH₄) in water after the formation of a reactive mixed-anhydride intermediate with ethyl chloroformate in dry tetrahydrofuran (B95107) (THF). core.ac.uk While lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing a wide range of functional groups, milder reagents are often preferred to maintain chemoselectivity, especially in the presence of other sensitive functionalities. um.edu.my For instance, sodium borohydride can selectively reduce the ketone without affecting an ester carbonyl group. youtube.com

The choice of reducing agent and reaction conditions is crucial to control stereoselectivity and prevent racemization.

Table 1: Reagents for the Reduction of Carbonyls in Amino Ketone Derivatives

| Reagent | Typical Conditions | Product | Notes |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Water or alcohol solvents | Secondary Alcohol | Mild and selective. Often used for ketones and aldehydes. core.ac.uk |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF | Secondary Alcohol | Powerful reducing agent, less chemoselective. um.edu.my |

The carbonyl group readily reacts with organometallic reagents, such as Grignard and organolithium compounds, to form tertiary alcohols. pearson.com This nucleophilic addition is a fundamental carbon-carbon bond-forming reaction. For α-amino ketones, prior protection of the amino group is typically necessary to prevent it from reacting with the organometallic reagent.

A method for the synthesis of N-protected α-amino ketones from N-protected α-amino acids involves the use of Grignard reagents in the presence of a copper(I) iodide (CuI) catalyst. organic-chemistry.org This suggests that the carbonyl group of N-protected 1-amino-1-cyclobutyl-3-methylbutan-2-one would be susceptible to attack by a variety of organometallic reagents to introduce new alkyl, aryl, or vinyl groups, leading to the formation of chiral tertiary amino alcohols.

Table 2: Examples of Organometallic Reactions with Ketones

| Organometallic Reagent | Substrate | Product Type |

|---|---|---|

| Grignard Reagents (R-MgX) | Ketone | Tertiary Alcohol |

| Organolithium Reagents (R-Li) | Ketone | Tertiary Alcohol |

Transformations of the Amino Group

The primary amino group is a versatile functional handle that can be protected, acylated, and further derivatized to introduce a wide array of functionalities.

The nucleophilic nature of the primary amino group necessitates its protection during many synthetic transformations involving other parts of the molecule. youtube.com Carbamates are one of the most common forms of amine protection due to their stability and the relative ease of their introduction and removal. organic-chemistry.org

Common protecting groups for amines include tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc anhydride) in the presence of a base. youtube.com Deprotection is achieved under acidic conditions, often with trifluoroacetic acid (TFA). youtube.com The Cbz group is introduced using benzyl (B1604629) chloroformate and is commonly removed by catalytic hydrogenation.

The conversion of the amine to an amide is another strategy to reduce its nucleophilicity. youtube.com However, the cleavage of the amide bond to regenerate the amine often requires harsh conditions. youtube.com Carbonates are generally easier to deprotect, making them more widely used as protecting groups in synthesis. youtube.com

Table 3: Common Protecting Groups for Primary Amines

| Protecting Group | Reagent for Protection | Conditions for Deprotection |

|---|---|---|

| tert-Butyloxycarbonyl (Boc) | Di-tert-butyl dicarbonate (Boc₂O) | Acidic (e.g., TFA) youtube.com |

| Benzyloxycarbonyl (Cbz) | Benzyl chloroformate (CbzCl) | Catalytic Hydrogenation |

The primary amino group can undergo a variety of derivatization reactions to introduce new functional groups and build more complex molecular architectures. Strategies for the α-functionalization of primary aliphatic amines have been developed, although they can be challenging due to the potential for over-oxidation to imines or nitriles. researchgate.net

Recent advances have focused on C-H bond functionalization, which allows for the direct modification of the carbon framework adjacent to the amino group. rsc.org Inspired by enzymatic processes, methods have been developed for the construction of α-fully substituted primary amines from α-branched primary amines via the in-situ generation of reactive ketimine intermediates that can react with carbon-centered nucleophiles. chemrxiv.org

Reactions Involving the Cyclobutyl Ring System

The cyclobutyl ring, being a strained four-membered carbocycle, exhibits unique reactivity. nih.gov This ring strain can be harnessed to drive ring-opening, ring-expansion, and ring-contraction reactions, providing access to a variety of different molecular scaffolds. acs.orgconsensus.app

Reactions involving the cyclobutane (B1203170) moiety can be initiated through various means, including thermal or photochemical activation, or through the participation of adjacent functional groups. nih.gov For instance, the treatment of aminocyclobutanes with nitrous acid can lead to diazotization and subsequent rearrangement, resulting in a mixture of cyclobutyl and cyclopropylmethyl products. wikipedia.org

The presence of the amino and keto functionalities on the cyclobutyl ring of a derivative of the title compound can influence the regioselectivity of these rearrangements. For example, Wagner-Meerwein type 1,2-shifts can be induced under specific conditions. researchgate.net Furthermore, cobalt-catalyzed cross-coupling reactions have been developed for the introduction of cyclobutyl rings onto alkyl halides, highlighting the utility of cyclobutane derivatives as building blocks in organic synthesis. acs.org Radical-induced ring-opening reactions of acyl bicyclobutanes have also been shown to be a viable method for the synthesis of functionalized cyclobutenes. rsc.org

Table 4: General Reactivity of Cyclobutane Derivatives

| Reaction Type | Description | Driving Force |

|---|---|---|

| Ring Opening | Cleavage of one of the C-C bonds of the ring to form an acyclic product. acs.org | Release of ring strain. acs.org |

| Ring Expansion | Insertion of an atom into the ring to form a five-membered ring. nih.gov | Release of ring strain. nih.gov |

Ring-Opening Reactions

The significant strain energy of the cyclobutane ring makes it susceptible to ring-opening reactions under various conditions, a process that can be strategically employed in synthesis to generate acyclic compounds. nih.gov The presence of both an amino group and a ketone directly on the cyclobutane ring can influence the regioselectivity of the C-C bond cleavage. For instance, in related azabicyclo[4.2.0]octane systems, attempts at reductive debenzylation have serendipitously led to the cleavage of a C-C bond adjacent to the nitrogen, resulting in the formation of an eight-membered lactam ring (an azocane). researchgate.net Such transformations highlight the potential for the amino group in this compound derivatives to direct ring-opening pathways, particularly under reductive or rearrangement-inducing conditions.

The general modes of cyclobutane ring-opening can be initiated by thermal, photochemical, or catalytic methods, often facilitated by substituent groups that can stabilize intermediates formed during C-C bond scission. nih.gov

Ring-Expansion and Contraction Reactions

Cyclobutane derivatives are valuable precursors for constructing other ring systems through expansion and contraction reactions. nih.gov The cyclobutanone (B123998) moiety, in particular, is a well-established substrate for ring expansion to afford five-membered rings.

Ring-Expansion: Free-radical-mediated ring expansions are a powerful tool for constructing larger ring systems from cyclobutanones. researchgate.net These reactions typically involve the generation of a carbon-centered radical that adds to the carbonyl group, forming an alkoxy radical. Subsequent β-scission of a C-C bond in the cyclobutane ring relieves ring strain and results in a ring-expanded product. researchgate.netresearchgate.net Another significant method involves the rhodium-catalyzed ring expansion of cyclobutenones, which proceeds via C-C bond cleavage to yield substituted cyclopentenones. rsc.org While the subject compound is a cyclobutanone, its conversion to a cyclobutenone derivative could open pathways to similar transformations.

Ring-Contraction: While less common for cyclobutanones themselves, related cyclobutanol (B46151) derivatives can undergo oxidative ring contraction to yield cyclopropyl (B3062369) ketones. This transformation highlights the synthetic versatility of the cyclobutane scaffold, where a simple change in oxidation state can pivot the reactivity from ring expansion to contraction.

| Reaction Type | Key Reagent/Catalyst | Intermediate | Product Type | Reference |

|---|---|---|---|---|

| Free Radical Ring Expansion | Radical Initiator (e.g., AIBN), Bu₃SnH | Alkoxy Radical | Seven- or Eight-membered rings, Spirocycles | researchgate.netresearchgate.net |

| Rhodium-Catalyzed Ring Expansion | Rhodium Complex | Rhodacyclopentanone | Cyclopentenones, 1-Indanones | rsc.org |

| Acid-Catalyzed Ring Expansion | Brønsted or Lewis Acids | Carbocation | Cyclopentanones | nih.gov |

C–C Bond Cleavage and Functionalization

Beyond complete ring-opening, the selective cleavage of C-C bonds in cyclobutyl ketones allows for targeted functionalization. This is a powerful strategy for converting readily available cyclobutanes into more complex, substituted derivatives.

A notable strategy involves a sequential Norrish-Yang cyclization followed by a palladium-catalyzed C-C cleavage. nih.gov In this approach, photochemical excitation of a cyclobutyl aryl ketone induces a Norrish Type II reaction, forming a bicyclo[1.1.1]pentan-2-ol intermediate. This strained intermediate then undergoes a ligand-enabled, palladium-catalyzed C-C bond cleavage. The resulting organopalladium intermediate can be trapped with various coupling partners to install aryl, heteroaryl, alkenyl, or alkynyl groups at the γ-position of the original ketone with high diastereoselectivity (cis-1,3-disubstitution). nih.gov

Another powerful method involves converting the ketone to a redox-active oxime ester. Under photoredox or metal catalysis, the oxime derivative can undergo single-electron reduction to generate an iminyl radical. This radical intermediate readily triggers C-C bond cleavage of the strained cyclobutane ring, producing a distal cyano-substituted alkyl radical. mdpi.com This radical can then be engaged in various functionalization reactions, effectively transforming the cyclobutanone into a linear, functionalized nitrile. mdpi.com

| Method | Key Steps | Key Intermediate(s) | Resulting Functionalization | Reference |

|---|---|---|---|---|

| Sequential C-H/C-C Functionalization | 1. Norrish-Yang Cyclization 2. Pd-catalyzed C-C Cleavage | Bicyclo[1.1.1]pentan-2-ol, Organopalladium species | cis-γ-Arylation, Alkenylation, Alkynylation | nih.gov |

| Iminyl Radical-Triggered Cleavage | 1. Conversion to Oxime Ester 2. SET Reduction 3. C-C Scission | Iminyl Radical, Cyano-substituted Alkyl Radical | Formation of functionalized alkyl nitriles | mdpi.com |

| Chelation-Assisted Catalysis | Oxidative addition to a metal center | Metallacycle | Coupling with olefins | researchgate.net |

Tandem and Cascade Reactions Utilizing the Compound

The unique combination of a strained ring and multiple functional groups makes this compound derivatives ideal substrates for tandem or cascade reactions. These processes, where a single event initiates a sequence of bond-forming or bond-breaking events, are highly efficient for rapidly building molecular complexity from simple starting materials. mdpi.com

A potential cascade could be initiated by the ring-opening of the cyclobutane. The resulting intermediate, containing both ketone and amine functionalities, could then participate in subsequent intramolecular cyclizations or intermolecular reactions. For example, a ring-opening that generates a linear amino ketone could be followed by an intramolecular condensation to form a nitrogen-containing heterocycle.

The α-amino ketone moiety itself is a valuable building block. colab.ws One-pot tandem reactions based on the Heyns rearrangement, for instance, can be used to generate α-imino ketones from α-hydroxy ketones and amines. researchgate.net A derivative of the title compound could potentially undergo similar transformations, where the initially formed product becomes a substrate for a subsequent, in-situ reaction, such as a Pictet-Spengler reaction, to furnish complex N-heterocycles. researchgate.net Such strategies streamline synthesis by avoiding the isolation of intermediates, saving time and resources. mdpi.com

The development of one-pot reactions combining chemocatalysis and biocatalysis is a growing area that could be applied to derivatives of this compound, allowing for highly selective transformations such as dynamic kinetic resolutions of related amino alcohols or other complex functional group interconversions. mdpi.com

Spectroscopic and Advanced Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For 1-Amino-1-cyclobutyl-3-methylbutan-2-one, ¹H and ¹³C NMR would be indispensable for confirming its structure.

In a hypothetical ¹H NMR spectrum, one would anticipate distinct signals corresponding to the protons of the cyclobutyl ring, the isopropyl group, and the single proton on the α-carbon. The chemical shifts and splitting patterns of the cyclobutyl protons would provide information about their stereochemical environment. The isopropyl group would likely exhibit a characteristic doublet for the two methyl groups and a septet for the methine proton. The proton attached to the chiral center (C1) would appear as a singlet or might be broadened by quadrupole effects from the adjacent nitrogen atom.

A ¹³C NMR spectrum would be expected to show distinct peaks for each unique carbon atom in the molecule, including the carbonyl carbon, the carbons of the cyclobutyl ring, the carbons of the isopropyl group, and the α-carbon bearing the amino group. The chemical shift of the carbonyl carbon would be a key indicator, typically appearing significantly downfield.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| Cyclobutyl-H | 1.5 - 2.5 | Multiplet |

| Isopropyl-CH₃ | ~1.0 | Doublet |

| Isopropyl-CH | ~2.5 - 3.0 | Septet |

| α-CH | ~3.5 - 4.0 | Singlet |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl (C=O) | >200 |

| α-Carbon (C-NH₂) | 50 - 70 |

| Cyclobutyl Carbons | 15 - 40 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula (C₉H₁₇NO).

The fragmentation pattern in the mass spectrum would be expected to show characteristic losses. For instance, the loss of the isopropyl group or cleavage of the cyclobutyl ring would result in specific fragment ions. The observation of an ion corresponding to the acylium ion [M-NH₂]⁺ would also be a plausible fragmentation pathway.

Chromatographic Methods for Purity and Separation (HPLC, LC-MS, UPLC)

High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultra-Performance Liquid Chromatography (UPLC) are essential techniques for assessing the purity of a compound and for its separation from reaction mixtures or impurities.

For this compound, a reversed-phase HPLC method, likely using a C18 column, would be a standard approach for purity analysis. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an additive such as formic acid or trifluoroacetic acid to improve peak shape. The retention time of the compound would be a characteristic property under specific chromatographic conditions.

LC-MS would couple the separation power of HPLC or UPLC with the detection capabilities of mass spectrometry, allowing for the confirmation of the molecular weight of the eluting peak corresponding to the target compound. This is a highly specific and sensitive method for both qualitative and quantitative analysis.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. If this compound can be crystallized, this technique would provide precise bond lengths, bond angles, and conformational details of the molecule in the solid state.

The resulting crystal structure would unambiguously confirm the connectivity of the atoms and reveal the stereochemistry at the chiral center. It would also provide insights into intermolecular interactions, such as hydrogen bonding involving the amino group and the carbonyl oxygen, which dictate the packing of the molecules in the crystal lattice. However, no published crystal structure for this specific compound is currently available.

Computational and Theoretical Investigations of 1 Amino 1 Cyclobutyl 3 Methylbutan 2 One

Conformational Analysis and Ring Dynamics of the Cyclobutyl Moiety

The four-membered cyclobutyl ring is a defining feature of 1-Amino-1-cyclobutyl-3-methylbutan-2-one. Unlike larger cycloalkanes such as cyclohexane, which can adopt nearly strain-free chair conformations, the cyclobutane (B1203170) ring is inherently strained. masterorganicchemistry.com This strain dictates the ring's geometry and dynamic behavior.

The total strain energy of a cyclobutane ring is significant, calculated to be approximately 26.3 to 27.6 kcal/mol. masterorganicchemistry.com This instability arises from two primary sources: angle strain and torsional strain.

Angle Strain (Baeyer Strain): If the cyclobutane ring were perfectly planar, the internal C-C-C bond angles would be 90°. This is a substantial deviation from the ideal tetrahedral angle of 109.5° for sp³-hybridized carbon atoms. This compression of bond angles leads to orbital overlap that is less than optimal, creating significant angle strain.

| Type of Strain | Description | Contribution in Cyclobutane |

|---|---|---|

| Angle Strain | Deviation from ideal sp³ bond angles (109.5°) | Significant due to compressed ~88-90° angles |

| Torsional Strain | Repulsion between eclipsed bonds on adjacent atoms | Partially relieved by ring puckering |

| Steric Strain | Repulsive interactions between non-bonded atoms or groups | Can be influenced by substituents and their orientation |

To alleviate the high torsional strain associated with a planar structure, the cyclobutane ring adopts a non-planar, puckered conformation. masterorganicchemistry.com This dynamic process involves one carbon atom moving out of the plane of the other three, leading to a "butterfly" shape. masterorganicchemistry.com This puckering reduces the eclipsing interactions between adjacent C-H bonds, thereby lowering the torsional strain.

However, this puckering slightly decreases the internal C-C-C bond angles to around 88°, which marginally increases the angle strain. acs.org Despite this, the energy benefit from reducing torsional strain outweighs the penalty of increased angle strain, making the puckered conformation the most stable state. High-level ab initio calculations on unsubstituted cyclobutane have determined the equilibrium puckering angle to be approximately 29.6°. nih.govnih.gov

The cyclobutane ring undergoes a rapid inversion process where the "flap" of the butterfly quickly flips between up and down positions. For this compound, the two puckered conformations would not be energetically equivalent due to the large substituent at the C1 position. The substituent can occupy either a pseudo-axial or a pseudo-equatorial position. Conformational studies on other substituted cyclobutanes have shown that the substituent's position significantly impacts the conformational preference of the ring. researchgate.netnih.gov It is highly probable that the conformation where the bulky 1-amino-3-methylbutan-2-one (B2371236) group is in the more sterically favorable pseudo-equatorial position would be the dominant and lowest-energy conformer.

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) is a versatile computational method used to investigate the electronic structure and properties of molecules. wikipedia.org It provides a balance between accuracy and computational cost, making it a standard tool for studying molecular systems, from their ground-state geometries to complex reaction pathways. wikipedia.orgberkeley.edu

DFT calculations can provide deep insights into the electronic landscape of this compound. Key properties that can be determined include the distribution of electron density, the nature of chemical bonds, and the energies of molecular orbitals.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. For this α-amino ketone, the HOMO is likely to be localized on the nitrogen atom of the amino group, which is the primary site for nucleophilic attack. The LUMO is expected to be centered on the carbonyl carbon of the ketone group, marking it as the electrophilic site susceptible to attack by nucleophiles. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study charge distribution and interactions between orbitals. In the context of the cyclobutyl ring, NBO analysis has shown that hyperconjugative interactions, such as those between σ(C-C) and σ*(C-H) orbitals, are strengthened as the ring puckers. nih.gov These electronic delocalizations contribute to the stability of the puckered conformation and are considered a key factor in the origin of the ring's inversion barrier. nih.gov

| DFT Analysis Type | Information Obtained | Relevance to the Molecule |

|---|---|---|

| Geometry Optimization | Lowest energy 3D structure, bond lengths, angles | Predicts the most stable puckered conformation of the cyclobutyl ring |

| Frequency Calculation | Vibrational frequencies, confirmation of minima/transition states | Confirms optimized structure is a true energy minimum |

| FMO Analysis (HOMO/LUMO) | Electron-donating/accepting sites, reactivity prediction | Identifies the nucleophilic amine and electrophilic carbonyl groups |

| NBO Analysis | Charge distribution, orbital interactions, hyperconjugation | Explains electronic stabilization of the puckered ring conformation |

DFT is an invaluable tool for mapping the entire pathway of a chemical reaction, providing a step-by-step understanding of how reactants are converted into products. rsc.orgnih.gov For an α-amino ketone, a fundamental reaction is reductive amination, where the carbonyl group is converted into an amine. nih.govscholaris.ca

A DFT study of such a reaction would involve:

Optimizing Geometries: Calculating the lowest-energy structures of the reactants (the α-amino ketone and a reducing agent), any intermediates (such as an imine or carbinolamine), and the final products. nih.govnih.gov

Mapping the Potential Energy Surface: Connecting these stable structures by locating the transition states that lie between them.

This process allows for the detailed examination of bond-breaking and bond-forming events and the determination of which reaction pathway is most energetically favorable. acs.orgresearchgate.net

The transition state (TS) represents the highest energy point along a reaction coordinate, corresponding to a saddle point on the potential energy surface. psu.edu Locating and characterizing the TS is a critical and often challenging aspect of computational chemistry, but it is essential for understanding reaction kinetics. github.ioscm.com

DFT calculations are used to:

Locate the TS Geometry: Specialized algorithms, such as the Synchronous Transit-Guided Quasi-Newton (QST2/QST3) method, are used to find the precise geometry of the transition state connecting reactants and products. github.io

Calculate Activation Energy: The energy difference between the reactants and the transition state defines the activation energy barrier (ΔEa) for the reaction. psu.eduacs.org A lower activation energy corresponds to a faster reaction rate.

Verify the Transition State: A frequency calculation must be performed on the optimized TS geometry. A true transition state is confirmed by the presence of exactly one imaginary frequency, which corresponds to the vibrational mode of the atoms along the reaction coordinate. berkeley.edu

By performing a transition state analysis, researchers can quantitatively predict reaction rates and gain a fundamental understanding of the factors that control the chemical reactivity of this compound. rsc.org

| Parameter | Definition | Significance |

|---|---|---|

| Transition State (TS) | A first-order saddle point on the potential energy surface | Represents the highest energy barrier of a reaction step |

| Activation Energy (ΔEa) | The energy difference between reactants and the transition state | Determines the rate of the reaction (lower ΔEa = faster rate) |

| Imaginary Frequency | A negative vibrational frequency from a frequency calculation | Confirms a stationary point is a true transition state (must have only one) |

| Intrinsic Reaction Coordinate (IRC) | The minimum energy path connecting the TS to reactants and products | Confirms that the identified TS connects the desired chemical species |

Molecular Modeling and Docking Studies

Molecular modeling and docking studies are powerful computational tools used to predict the three-dimensional structure of molecules and their interaction with biological targets. While specific molecular modeling and docking studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles of these techniques can be understood by examining studies on structurally related compounds, such as those containing a cyclobutane ring.

Research on cyclobutane-containing analogues of combretastatin (B1194345) A4, for instance, has utilized molecular docking to investigate their binding modes within the colchicine (B1669291) binding site of tubulin. nih.gov In such studies, the compound's three-dimensional conformation is computationally predicted and then "docked" into the known structure of a protein target. The goal is to identify the most stable binding orientation and calculate a binding affinity score, which can suggest the compound's potential biological activity.

For a compound like this compound, molecular modeling would begin with generating a 3D structure of the molecule. This can be achieved through various computational chemistry software packages that use principles of quantum mechanics or molecular mechanics to determine the most energetically favorable conformation. Key structural features, such as bond lengths, bond angles, and dihedral angles, would be optimized.

Once a reliable 3D model is obtained, docking studies could be performed to explore its potential interactions with various protein targets. The process involves placing the ligand (this compound) into the binding site of a receptor and evaluating the intermolecular interactions, which may include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The results of such studies can provide valuable insights into the molecule's potential mechanism of action and guide the design of new derivatives with improved affinity and selectivity.

The following table summarizes the key steps and objectives of molecular modeling and docking studies as they would apply to this compound:

| Step | Description | Objective |

| Ligand Preparation | Generation of the 3D structure of this compound and energy minimization. | To obtain a low-energy, stable conformation of the molecule for docking. |

| Receptor Preparation | Selection of a biological target (e.g., an enzyme or receptor) and preparation of its 3D structure. | To prepare the protein for the docking simulation by adding hydrogen atoms and assigning charges. |

| Docking Simulation | Computational placement of the ligand into the receptor's binding site using various algorithms. | To predict the preferred binding orientation and conformation of the ligand within the active site. |

| Scoring and Analysis | Calculation of binding affinity and analysis of intermolecular interactions between the ligand and the receptor. | To estimate the strength of the binding and identify key amino acid residues involved in the interaction. |

Substituent Effects on Reactivity and Stability

The reactivity and stability of this compound are significantly influenced by the electronic and steric effects of its constituent functional groups: the amino group, the cyclobutyl group, and the methylbutan-2-one moiety. While specific experimental data on the substituent effects for this particular molecule are scarce, general principles of organic chemistry allow for a theoretical analysis.

The carbonyl group of the ketone is electrophilic and is a primary site for nucleophilic attack. The stability of this group is influenced by the adjacent substituents. The isopropyl group ((CH₃)₂CH-) attached to the carbonyl is an electron-donating group through induction, which slightly reduces the electrophilicity of the carbonyl carbon, thereby decreasing its reactivity towards nucleophiles compared to a less substituted ketone.

The cyclobutyl group, being a strained ring system, can also impact the molecule's stability and reactivity. The relief of ring strain can be a driving force in certain reactions. The steric bulk of the cyclobutyl and isopropyl groups will also play a role in the accessibility of the reactive centers to incoming reagents.

The following table outlines the predicted effects of the key substituents on the reactivity and stability of this compound:

| Substituent | Position | Electronic Effect | Steric Effect | Predicted Impact on Reactivity/Stability |

| Amino Group (-NH₂) | Alpha to carbonyl | Electron-withdrawing (inductive), potentially electron-donating (resonance) | Moderate | May influence enolate formation and alpha-carbon reactivity. |

| Cyclobutyl Group | Alpha to amino group | Electron-donating (inductive) | Bulky | Can sterically hinder reactions at the alpha-carbon and may influence stability due to ring strain. |

| Isopropyl Group | Attached to carbonyl | Electron-donating (inductive) | Bulky | Reduces the electrophilicity of the carbonyl carbon and sterically hinders nucleophilic attack. |

Applications of 1 Amino 1 Cyclobutyl 3 Methylbutan 2 One As a Synthetic Building Block

Precursor for Diverse Organic Scaffolds

The bifunctional nature of 1-Amino-1-cyclobutyl-3-methylbutan-2-one, containing both a nucleophilic amine and an electrophilic ketone, makes it a promising starting material for the construction of a variety of organic scaffolds.

α-Amino ketones are recognized as valuable intermediates in the synthesis of polyfunctional amino derivatives and are present in numerous bioactive molecules. nih.govresearchgate.net The reactivity of the carbonyl group allows for the formation of new carbon-carbon or carbon-hetero bonds through the addition of various nucleophiles. nih.gov Furthermore, the amine functionality provides a handle for peptide coupling and other condensation reactions. The cyclobutane (B1203170) moiety, as a rigid and three-dimensional structural element, is increasingly incorporated into medicinal chemistry programs to enhance pharmacological properties. researchgate.netnih.govresearchgate.netnih.gov

The stereoselective synthesis of cyclobutane derivatives is an active area of research, with methods like [2+2] cycloadditions and ring contractions of other cyclic systems being employed to create these strained rings with high stereocontrol. mdpi.comntu.ac.uk Chiral cyclobutane scaffolds, in turn, are used as precursors for a range of complex molecules. researchgate.net For instance, the cyclopropanation of chiral cyclobutyl dehydro amino acids has been achieved with high stereoselectivity. doi.orgresearchgate.net

Table 1: Potential Synthetic Transformations for this compound

| Reaction Type | Reagents and Conditions | Potential Product Class |

| Reductive Amination | Reducing agent (e.g., NaBH3CN), Carbonyl compound | Substituted amines |

| Pictet-Spengler Reaction | Aldehyde, Acid catalyst | Tetrahydro-β-carbolines |

| Paal-Knorr Synthesis | 1,4-Dicarbonyl compound | Substituted pyrroles |

| Gewald Reaction | α-Cyano ester, Sulfur, Base | Substituted thiophenes |

| Hantzsch Thiazole Synthesis | α-Haloketone, Thioamide | Substituted thiazoles |

This table presents hypothetical applications based on the known reactivity of α-amino ketones.

α-Amino ketones are indispensable building blocks for the synthesis of various heterocycles, including pyrazines and pyrroles. rsc.org Their utility stems from the ability of the amino and keto groups to participate in cyclization reactions with suitable partners. For instance, the condensation of α-amino ketones with 1,2-dicarbonyl compounds is a classical method for preparing pyrazines.

Similarly, α-haloketones, which can be conceptually related to α-amino ketones through substitution reactions, are widely used in the synthesis of a vast array of heterocyclic systems such as thiazoles, imidazoles, and furans. nih.govresearchgate.netresearchgate.net The presence of two adjacent electrophilic centers in α-haloketones allows for facile reactions with dinucleophiles to form rings. researchgate.net It is therefore highly probable that this compound could serve as a precursor to cyclobutane-substituted heterocycles, which are of interest in medicinal chemistry.

Chiral Pool Synthesis and Stereodivergent Strategies

Chiral pool synthesis utilizes readily available, enantiopure natural products as starting materials for the synthesis of complex chiral molecules. nih.gov While this compound is not a naturally occurring compound, the principles of chiral pool synthesis can be extended to include non-natural, yet readily accessible, chiral building blocks. The synthesis of enantiopure cyclobutane amino acids has been achieved through methods like asymmetric Strecker synthesis. acs.org

The development of stereoselective synthetic routes to cyclobutane derivatives allows for their use in stereodivergent synthesis, where multiple stereoisomers of a product can be accessed from a common precursor by varying the reagents or reaction conditions. researchgate.net For example, the highly stereoselective cyclopropanation of chiral cyclobutyl dehydro amino acids demonstrates the influence of the cyclobutyl moiety as a chiral inducer. doi.org The stereocenter at the α-carbon of this compound, if resolved or synthesized in an enantiopure form, could be used to direct the stereochemical outcome of subsequent reactions.

Role in the Construction of Conformationally Restricted Systems

The incorporation of cyclobutane rings into peptides and other molecules is a well-established strategy for introducing conformational rigidity. researchgate.netnih.gov This is particularly valuable in drug design, as pre-organizing a molecule into its bioactive conformation can lead to enhanced binding affinity and metabolic stability. Cyclobutane amino acids have been successfully used as building blocks for conformationally constrained peptidomimetics. researchgate.net

The rigid, puckered nature of the cyclobutane ring in this compound would restrict the rotational freedom of the molecule. When incorporated into a larger scaffold, such as a peptide backbone, this would limit the number of accessible conformations. nih.gov This has been demonstrated with 1-aminocyclobutanecarboxylic acid derivatives, which have been used to create novel structural elements in bioactive peptides. acs.orgnih.gov The synthesis of all-cis hydroxy derivatives of 2-aminocyclobutane-1-carboxylic acid further expands the toolbox for creating conformationally defined scaffolds. acs.org

Development of Novel Reagents and Ligands

Chiral ligands are crucial for the development of asymmetric catalytic reactions. nih.govmdpi.com Many successful chiral ligands are derived from chiral amino alcohols, which can be readily synthesized by the reduction of the corresponding α-amino ketones. Therefore, enantiomerically pure this compound could serve as a precursor to a novel chiral amino alcohol.

The resulting 1-amino-1-cyclobutyl-3-methylbutan-2-ol would possess a chiral 1,2-amino alcohol motif, a common feature in many privileged chiral ligands. The cyclobutane ring would provide a rigid backbone, which is often beneficial for achieving high enantioselectivity in catalysis. The steric and electronic properties of the ligand could be fine-tuned by derivatization of the amino group.

Exploration in Material Science Precursors

The unique structural and mechanical properties of the cyclobutane ring have led to its exploration in materials science. Cyclobutane-containing polymers have been investigated as stress-responsive materials or mechanophores. nih.govresearchgate.netduke.eduacs.org The [2+2] cycloreversion of the cyclobutane ring can be triggered by mechanical force, leading to changes in the material's properties.

This compound, with its reactive functional groups, could potentially be used as a monomer or a precursor to a monomer for the synthesis of novel polymers. For example, the amine and ketone functionalities could be used to create polyamide or polyketimine chains, with the cyclobutane unit incorporated into the polymer backbone. The development of efficient methods for preparing cyclobutane-based polymers, such as through [2+2] photopolymerization, is an active area of research. nih.gov

Future Directions and Emerging Research Avenues

Development of More Sustainable and Efficient Synthetic Routes

The future synthesis of 1-Amino-1-cyclobutyl-3-methylbutan-2-one will likely prioritize green chemistry principles. Current synthetic strategies for related aminocyclobutane derivatives and α-amino ketones often rely on multi-step processes that may involve hazardous reagents and generate significant waste. Future research could focus on the following:

Catalytic Approaches: The development of catalytic methods, particularly those employing earth-abundant metals, could offer more sustainable alternatives to stoichiometric reagents. For instance, direct C-H amination of a cyclobutyl ketone precursor could provide a more atom-economical route.

Biocatalysis: The use of enzymes, such as transaminases, could enable the stereoselective synthesis of the chiral amine center. mdpi.com Biocatalytic methods often proceed under mild conditions in aqueous media, significantly reducing the environmental impact. researchgate.net

One-Pot Syntheses: Designing one-pot or tandem reactions that combine several synthetic steps without the isolation of intermediates can improve efficiency by reducing solvent usage and purification efforts. nih.govrsc.org A potential one-pot synthesis could involve the cyclization of an appropriate precursor followed by in-situ amination.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Catalytic Methods | Atom economy, reduced waste | Development of selective and robust catalysts |

| Biocatalysis | High stereoselectivity, mild reaction conditions | Enzyme screening and engineering |

| One-Pot Syntheses | Increased efficiency, reduced solvent use | Design of compatible reaction sequences |

Exploration of New Reactivity Modes and Transformations

The unique combination of a cyclobutane (B1203170) ring and an α-amino ketone moiety in this compound suggests a rich and underexplored reactivity profile. Future research is poised to uncover novel transformations:

Ring-Opening and Rearrangement Reactions: The inherent strain of the cyclobutane ring could be exploited in ring-opening reactions to generate linear or other cyclic structures. Lewis or Brønsted acid catalysis could induce rearrangements to form substituted pyrrolidines or other heterocyclic systems.

Functional Group Interconversions: The ketone and amine functionalities serve as handles for a wide array of chemical transformations. For example, the ketone could be a substrate for olefination, reduction, or Grignard reactions, while the amine could undergo acylation, alkylation, or sulfonylation to generate a library of derivatives.

Photochemical Reactivity: The carbonyl group could participate in photochemical reactions, such as [2+2] cycloadditions or Norrish-type reactions, leading to complex polycyclic architectures.

Advancements in Asymmetric Synthesis